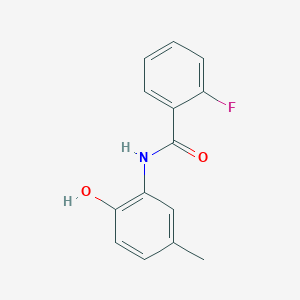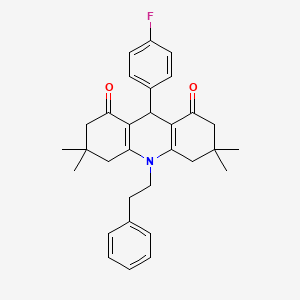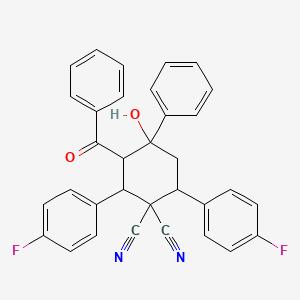![molecular formula C28H17N3O5 B11461052 N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11461052.png)
N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of naphthoxazole, phenyl, nitrophenyl, and furan carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the naphthoxazole core through the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO . The phenyl and nitrophenyl groups are introduced through subsequent coupling reactions, and the final furan carboxamide moiety is formed via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the various steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-2-phenoxyacetamide: Shares the naphthoxazole and phenyl groups but differs in the acetamide moiety.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives: Similar core structure but with different substituents.
Uniqueness
N-[3-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H17N3O5 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C28H17N3O5/c32-27(25-15-14-23(35-25)21-10-3-4-11-22(21)31(33)34)29-19-8-5-7-18(16-19)28-30-26-20-9-2-1-6-17(20)12-13-24(26)36-28/h1-16H,(H,29,32) |
InChI Key |
LAOHMPAFNHQKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)NC(=O)C5=CC=C(O5)C6=CC=CC=C6[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11460976.png)
![ethyl 7-(2-methoxyethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460979.png)

![N-[2-(3-methoxyphenoxy)ethyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11460990.png)
![2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11460995.png)
![7-[4-(cyclopentyloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460998.png)

![Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate](/img/structure/B11461015.png)
![Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11461020.png)
![4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B11461025.png)
![1,7-bis(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11461031.png)
![Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11461032.png)

![2,3-Dihydroanthra[2,3-b][1,4]dioxine-6,11-dione](/img/structure/B11461055.png)
